1-(Methoxymethyl)-3-(trifluoromethyl)benzene

Physical Chemistry Process Chemistry Separation Science

1-(Methoxymethyl)-3-(trifluoromethyl)benzene (CAS 380633-51-2) is a meta-substituted aromatic ether with the molecular formula C₉H₉F₃O. This compound is distinguished by the presence of both a methoxymethyl ether group (-CH₂OCH₃) and a trifluoromethyl group (-CF₃) on a benzene ring.

Molecular Formula C9H9F3O
Molecular Weight 190.16 g/mol
CAS No. 380633-51-2
Cat. No. B1354913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methoxymethyl)-3-(trifluoromethyl)benzene
CAS380633-51-2
Molecular FormulaC9H9F3O
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESCOCC1=CC(=CC=C1)C(F)(F)F
InChIInChI=1S/C9H9F3O/c1-13-6-7-3-2-4-8(5-7)9(10,11)12/h2-5H,6H2,1H3
InChIKeySYNGSIMIBZUBSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification Guide: 1-(Methoxymethyl)-3-(trifluoromethyl)benzene (CAS 380633-51-2) Physical & Supply Chain Data


1-(Methoxymethyl)-3-(trifluoromethyl)benzene (CAS 380633-51-2) is a meta-substituted aromatic ether with the molecular formula C₉H₉F₃O . This compound is distinguished by the presence of both a methoxymethyl ether group (-CH₂OCH₃) and a trifluoromethyl group (-CF₃) on a benzene ring. Unlike its ortho- and para-substituted isomers (CAS 227948-39-2 and 155820-05-6, respectively), the meta-substitution pattern influences its physicochemical properties, as evidenced by its predicted density of 1.2±0.1 g/cm³, boiling point of 160.2±35.0 °C at 760 mmHg, and vapor pressure of 3.1±0.3 mmHg at 25°C .

1 Meta-substitution pattern (1,3-), distinct from ortho and para isomers
2 Predicted lower boiling point relative to para isomer (distillation context)
3 Predicted higher density than para isomer (formulation/phase behavior context)
4 Transparent supplier pricing with defined purity grades (e.g., 97%) for scalable procurement

Technical Rationale for Specifying 1-(Methoxymethyl)-3-(trifluoromethyl)benzene Over Its Isomers


Procurement of a generic 'methoxymethyl-trifluoromethylbenzene' without specifying the meta-substitution pattern is technically invalid. The three regioisomers—ortho (CAS 227948-39-2), meta (CAS 380633-51-2), and para (CAS 155820-05-6)—are chemically distinct entities with different physical properties and reactivity profiles, and thus cannot be freely interchanged in a synthesis or formulation . The position of the trifluoromethyl group relative to the methoxymethyl ether alters the electron density distribution on the aromatic ring, which can critically affect subsequent reaction rates, regioselectivity in cross-coupling reactions, and the final product's properties. The following quantitative evidence provides the specific, measurable differentiation necessary for informed scientific selection.

1 Regioisomer mismatch (ortho or para) alters aromatic electron density and may shift reaction outcomes.
2 Cross-coupling regioselectivity and subsequent derivatization steps are isomer-dependent; direct interchange is not supported.
3 Physical property differences (boiling point, density) and supply chain profiles prevent seamless replacement in scale-up processes.

Quantitative Differentiation Guide: 1-(Methoxymethyl)-3-(trifluoromethyl)benzene (CAS 380633-51-2) vs. Ortho and Para Isomers


Predicted Boiling Point and Volatility Comparison: Meta vs. Para Isomer

The meta-substituted isomer (CAS 380633-51-2) exhibits a lower predicted boiling point compared to its para-substituted counterpart (CAS 155820-05-6), suggesting higher volatility. This difference is critical for applications involving distillation, evaporation, or gas-phase reactions .

Boiling Point
Predicted value
Meta: 160.2 ± 35.0 °C vs Para: 169.1 ± 35.0 °C
ΔTb = −8.9 °C (lower for meta)
Supports distillation-based purification context
ACD/Labs Percepta prediction; experimental verification recommended
Physical Chemistry Process Chemistry Separation Science

Predicted Density Comparison: Meta vs. Para Isomer

The meta-substituted isomer (CAS 380633-51-2) is predicted to have a slightly higher density than its para isomer (CAS 155820-05-6). While small, this difference is relevant for formulation development and material science applications where density influences miscibility, phase separation, and final product specifications .

Density
Predicted value
Meta: 1.2 ± 0.1 g/cm³ vs Para: 1.1 ± 0.1 g/cm³
Δρ = +0.1 g/cm³ (higher for meta)
Context for formulation and phase-behavior evaluation
Predicted via ACD/Labs Percepta; experimental validation advised
Physical Chemistry Formulation Science Material Science

Market Availability and Supplier Differentiation for the Meta Isomer

In a direct procurement analysis, the meta-substituted isomer (CAS 380633-51-2) is offered by suppliers with different purity grades and packaging options compared to its ortho and para isomers. For instance, one major supplier offers the meta-isomer at a 97% purity grade in 10g units at a premium price of 3,362.00 CNY , while the ortho-isomer (CAS 227948-39-2) is listed by another supplier at a significantly higher price of approximately 48,000 JPY for what is likely a smaller, high-purity research quantity . This indicates a more established and scalable supply chain for the meta isomer in the Chinese market.

Supplier Pricing
Supplier data
Meta: ~336 CNY/g (97%, 10g) vs Ortho: ~48,000 JPY (research qty)
Meta isomer shows more transparent pricing at multi-gram scale
Pricing as of 2024; confirm with supplier for current quotes
Supply Chain Management Procurement Chemical Sourcing

Validated Application Scenarios for 1-(Methoxymethyl)-3-(trifluoromethyl)benzene (CAS 380633-51-2)


Development of Synthetic Routes Requiring Meta-Directed Reactivity

When designing a synthetic sequence where the relative positions of the methoxymethyl and trifluoromethyl groups on the aromatic ring are crucial for subsequent steps (e.g., directed ortho-metalation or specific cross-coupling regioselectivity), the meta-isomer (CAS 380633-51-2) is the required starting material. Using the ortho or para isomers (CAS 227948-39-2 or 155820-05-6) would lead to a completely different substitution pattern in the final product, resulting in a different compound with potentially altered or absent activity .

Scale-Up of Processes Where Physical Property Control is Essential

For processes that are sensitive to boiling point and vapor pressure, such as distillation for purification or reactions involving a gaseous reagent, the meta-isomer's distinct predicted boiling point (160.2±35.0 °C) and vapor pressure (3.1±0.3 mmHg) are critical design parameters . Substituting with the para-isomer (predicted boiling point 169.1±35.0 °C) would necessitate a change in operating conditions, potentially impacting yield, purity, and energy consumption, and is therefore not a viable alternative without full process re-validation.

Early-Stage Research Requiring a Cost-Effective, Readily Available Building Block

For a medicinal chemistry or materials science program exploring structure-activity relationships (SAR) in the meta-substituted series, the meta-isomer (CAS 380633-51-2) presents a favorable procurement profile. The availability from multiple suppliers at a defined purity grade (e.g., 97%) and in standard pack sizes (e.g., 10g) at a transparent price (e.g., ~3,362 CNY) makes it a practical choice for initial library synthesis . The alternative isomers may be less readily available or offered only at smaller, more expensive research scales, hindering efficient project progression.

Application
Selection Property
Validation Focus
Meta-selective synthetic route design
Regioisomeric purity (meta vs ortho/para)
Reactivity and selectivity in cross-coupling steps
Distillation-based purification scale-up
Boiling point and vapor pressure profile
Process parameter adjustment (ΔTb context)
Medicinal chemistry SAR exploration
Supplier availability and defined purity grades
Procurement scalability and budget predictability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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